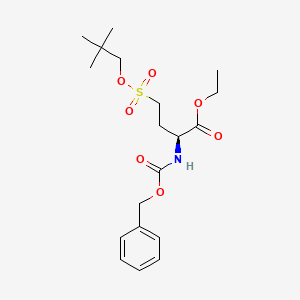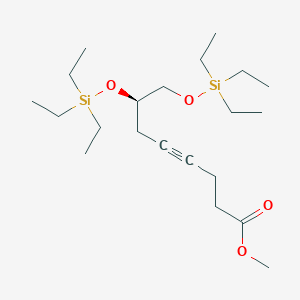
Methyl (R)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is a complex organic compound characterized by its unique structure, which includes multiple silyl ether groups and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate typically involves the protection of hydroxyl groups with triethylsilyl (TES) groups, followed by the formation of the alkyne moiety. One common method includes the use of a silylating agent such as triethylsilyl chloride in the presence of a base like imidazole to protect the hydroxyl groups. The alkyne group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the alkyne to an alkene.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the silyl protecting groups.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of hydroxyl groups or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product synthesis.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, facilitating the formation of various functional groups through its reactive alkyne and silyl ether moieties. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3R,4E,7R)-8-[(tert-butyldimethylsilyl)oxy]-3,7-bis[(tert-butyldiphenylsilyl)oxy]oct-4-enoate: Similar in structure but with different silyl protecting groups.
Methyl (R,Z)-8-oxo-7-((triethylsilyl)oxy)oct-4-enoate: Contains an oxo group instead of an alkyne.
Uniqueness
Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is unique due to its combination of triethylsilyl protecting groups and an alkyne functional group, which provides distinct reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C21H42O4Si2 |
|---|---|
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
methyl (7R)-7,8-bis(triethylsilyloxy)oct-4-ynoate |
InChI |
InChI=1S/C21H42O4Si2/c1-8-26(9-2,10-3)24-19-20(25-27(11-4,12-5)13-6)17-15-14-16-18-21(22)23-7/h20H,8-13,16-19H2,1-7H3/t20-/m1/s1 |
Clave InChI |
MUWMIXRYSPJKEE-HXUWFJFHSA-N |
SMILES isomérico |
CC[Si](CC)(CC)OC[C@@H](CC#CCCC(=O)OC)O[Si](CC)(CC)CC |
SMILES canónico |
CC[Si](CC)(CC)OCC(CC#CCCC(=O)OC)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


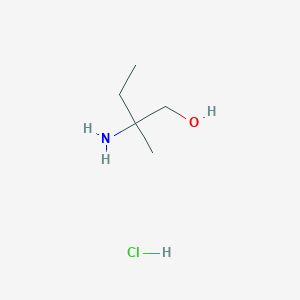
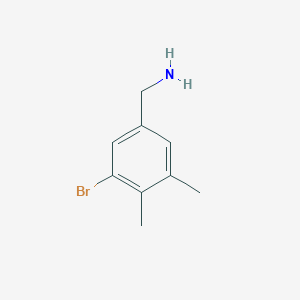
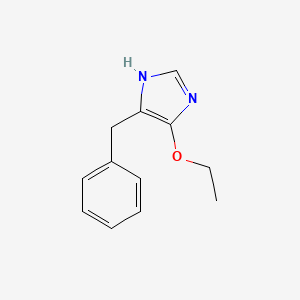
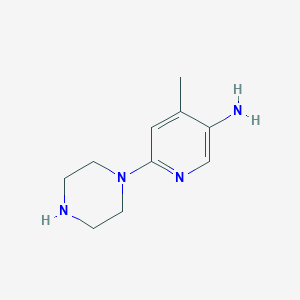


![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)

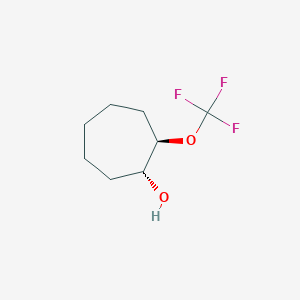
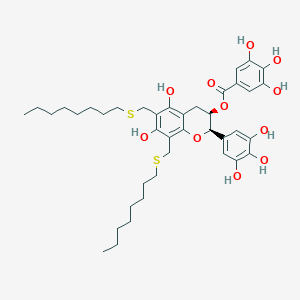
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
